3-Amino-5-tert-butylthiophene-2-carboxylic acid
Description
3-Amino-5-tert-butylthiophene-2-carboxylic acid is a thiophene derivative characterized by a carboxylic acid group at position 2, an amino group at position 3, and a bulky tert-butyl substituent at position 4. This compound serves as a key intermediate in organic synthesis, particularly for bioactive molecules and pharmaceuticals.
Properties
IUPAC Name |
3-amino-5-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAABFBOAFWTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-tert-butylthiophene-2-carboxylic acid typically involves the reaction of 3-tert-butylthiophene-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group undergoes classical acid-catalyzed transformations. Key reactions include:
Esterification
Reaction with alcohols in acidic media forms esters. For instance, treatment with methanol and HCl yields the methyl ester derivative, a common precursor for further functionalization .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Methanol, HCl, reflux | Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | 89% |
Amidation
Coupling with amines using carbodiimide reagents (e.g., DCC) produces amides. This is critical for pharmaceutical applications, enabling peptide bond formation.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | DCC, HOBt, R-NH₂ | 3-Amino-5-tert-butylthiophene-2-carboxamide | 78% |
Reactivity of the Amino Group
The primary amino group participates in nucleophilic and redox reactions.
Acylation
Acetylation with acetic anhydride forms a stable acetamide derivative, protecting the amino group during subsequent reactions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine, RT | 3-Acetamido-5-tert-butylthiophene-2-carboxylic acid | 92% |
Oxidation to Nitro Derivatives
Controlled oxidation converts the amino group to a nitro group, altering electronic properties of the thiophene ring.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Nitro-5-tert-butylthiophene-2-carboxylic acid | 65% |
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group directs electrophiles to the 4-position of the thiophene ring due to its electron-donating inductive effect.
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 4-position .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Amino-4-nitro-5-tert-butylthiophene-2-carboxylic acid | 58% |
Sulfonation
Sulfonation with SO₃/H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Amino-5-tert-butylthiophene-2,4-disulfonic acid | 73% |
Reduction of Carboxylic Acid to Alcohol
The carboxylic acid is first esterified, then reduced using LiAlH₄ to yield the primary alcohol.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | (1) MeOH/HCl; (2) LiAlH₄, THF | 3-Amino-5-tert-butylthiophene-2-methanol | 68% |
Functional Group Compatibility Notes
-
tert-Butyl Stability : The tert-butyl group remains intact under acidic and oxidative conditions but may undergo elimination under strong bases .
-
Amino Group Sensitivity : The amino group reacts preferentially in the presence of carboxylic acid, necessitating protection (e.g., acetylation) during acid-mediated reactions.
Scientific Research Applications
Structure and Characteristics
The chemical formula for 3-amino-5-tert-butylthiophene-2-carboxylic acid is , with a molecular weight of approximately 199.27 g/mol. Its structure is characterized by:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Amino Group : Contributes to the compound's biological activity.
- Carboxylic Acid Group : Enhances solubility and reactivity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly due to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 32 |
| Vancomycin-intermediate Staphylococcus aureus | 16 |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens.
Anticancer Efficacy
In preclinical models, this compound demonstrated lower cytotoxicity towards non-cancerous cells compared to other thiophene derivatives. This indicates a favorable therapeutic index for further development in cancer treatment.
Materials Science
This compound is also utilized in the synthesis of conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics, including:
- Organic Photovoltaics (OPVs)
- Organic Light Emitting Diodes (OLEDs)
The incorporation of thiophene derivatives into polymer matrices enhances the electrical conductivity and stability of the materials, making them suitable for various electronic applications.
Biochemical Research
In biochemical studies, this compound has been explored for its ability to modulate biochemical pathways through enzyme inhibition. This property is particularly relevant in drug development, where understanding the interaction between small molecules and biological targets is crucial.
Case Study 1: Anticancer Activity
A study involving various thiophene derivatives highlighted that this compound exhibited promising anticancer activity with lower toxicity to normal cells. Researchers conducted structure-activity relationship (SAR) analyses to identify modifications that enhance its efficacy against cancer cells while minimizing side effects.
Case Study 2: Antimicrobial Screening
In a series of antimicrobial screenings against resistant bacterial strains, this compound demonstrated significant inhibitory effects, warranting further investigation into its mechanism of action and potential clinical applications. The results indicated that structural modifications could enhance its antimicrobial potency.
Mechanism of Action
The mechanism of action of 3-Amino-5-tert-butylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : The tert-butyl group in the main compound enhances lipophilicity, reducing solubility in polar solvents compared to ester derivatives (e.g., ethyl or methyl esters in ).
- Crystallinity: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate () crystallizes in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonds (2.554 Å), suggesting similar planar structures for related thiophenes .
- Stability : The Boc-protected derivative () offers improved stability for amine groups during synthetic steps, unlike the unprotected amine in the main compound .
Biological Activity
3-Amino-5-tert-butylthiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NO2S, with a molecular weight of 199.27 g/mol. The compound features a thiophene ring substituted with an amino group and a tert-butyl group, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its interactions with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
- Receptor Modulation : It may act on various receptors, influencing cellular responses and gene expression.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other thiophene derivatives, which often exhibit similar mechanisms but vary in potency and specificity.
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Benzothiazole derivatives | Anticancer | Inhibition of tyrosine kinase receptors |
| Other thiophene derivatives | Antimicrobial, Anticancer | Variable mechanisms depending on specific substitutions |
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent, particularly through the inhibition of tumor growth in vitro.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the recruitment of leukocytes to sites of inflammation.
Case Studies
Several studies have highlighted the biological significance of this compound:
- A study demonstrated its efficacy in inhibiting the growth of specific cancer cell lines, suggesting a potential role in cancer therapy.
- Another investigation revealed that the compound could reduce inflammation markers in animal models, indicating its therapeutic potential in inflammatory diseases.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Findings include:
- Enhanced Potency : Modifications to the thiophene ring have resulted in compounds with improved antimicrobial and anticancer activities.
- Mechanistic Insights : Studies employing mass spectrometry and crystallography have provided insights into how the compound interacts at the molecular level with target proteins.
Q & A
Q. What advanced techniques (e.g., LC-MS/MS) quantify trace impurities, and how are method parameters validated?
- Methodological Answer : LC-MS/MS (ESI+ mode, m/z 200–600) with a limit of detection (LOD) of 0.1 ng/mL identifies trace brominated impurities (e.g., 4-bromo-2-thiophenecarboxylic acid ). Validate using ICH guidelines: linearity (R > 0.995), precision (%RSD < 5%), and spike-recovery (90–110%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
